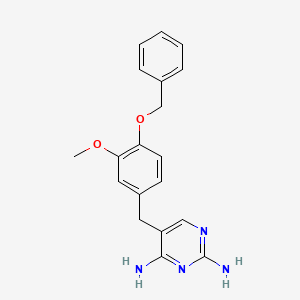![molecular formula C8H13ClO2 B12916566 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 62870-38-6](/img/structure/B12916566.png)
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a chemical compound with the molecular formula C8H13ClO2 It is a member of the cyclopenta[b]furan family, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the chloromethylation of hexahydro-2H-cyclopenta[b]furan-2-ol. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-cyclopenta[b]furan-2-ol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-ol: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2H-Cyclopenta[b]furan-2-one: A ketone derivative with different chemical properties and reactivity.
Uniqueness
4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to its chloromethyl group, which provides a site for further chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new therapeutic agents.
Properties
CAS No. |
62870-38-6 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
4-(chloromethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C8H13ClO2/c9-4-5-1-2-7-6(5)3-8(10)11-7/h5-8,10H,1-4H2 |
InChI Key |
UWFSXQGXTIZDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CCl)CC(O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


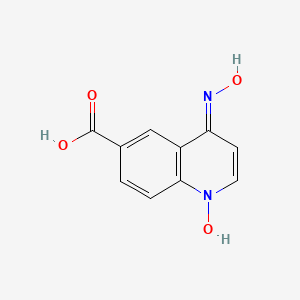
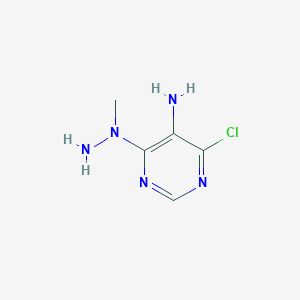
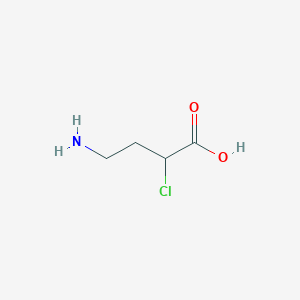
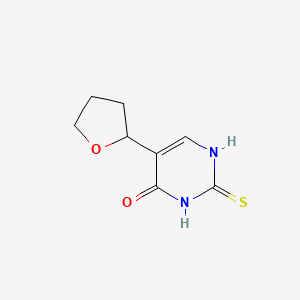


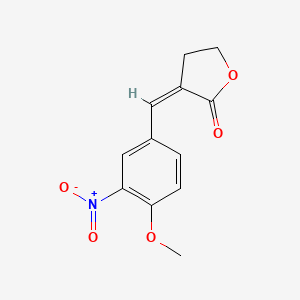


![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)



